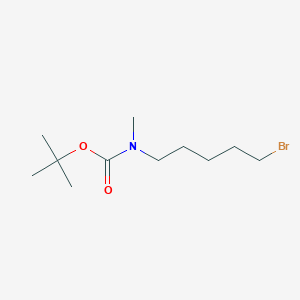
2-methylidenepent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylidenepent-4-enoic acid is an organic compound with the chemical formula C6H8O2. It is also known as methylidenepentenoic acid. This compound is characterized by the presence of both a carboxylic acid group and a double bond within its structure, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methylidenepent-4-enoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-3-buten-2-ol with a strong acid, such as sulfuric acid, to form the corresponding carboxylic acid. Another method involves the oxidation of 2-methyl-3-buten-2-ol using potassium permanganate or other oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methylidenepent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated carboxylic acids.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-methylidenepent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylidenepent-4-enoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, affecting their activity. The double bond within the molecule can participate in addition reactions, altering the structure and function of target molecules.
Comparison with Similar Compounds
2-methylidenepent-4-enoic acid can be compared with other similar compounds, such as:
2-methyl-4-pentenoic acid: Similar structure but lacks the double bond at the 2-position.
3-methyl-2-butenoic acid: Similar structure but with the double bond at a different position.
4-methyl-2-pentenoic acid: Similar structure but with the methyl group at a different position.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
4743-96-8 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



